molecular formula C8H15N3O4 B1194831 Glycyl-sarcosyl-sarcosine CAS No. 57836-11-0

Glycyl-sarcosyl-sarcosine

Cat. No. B1194831
CAS RN: 57836-11-0
M. Wt: 217.22 g/mol
InChI Key: NWJKXDVWKKVOHM-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of Glycyl-sarcosyl-sarcosine, specifically in the form of [11C]Glycylsarcosine, has been explored as a radiotracer to investigate the localization and in vivo function of the peptide transporter PepT2 in mouse kidneys. This compound exhibits rapid initial uptake into kidneys with slow clearance from the medulla, consistent with uptake and retention through the actions of PepT2 (Nabulsi, Smith, & Kilbourn, 2005).

Molecular Structure Analysis

The molecular structure of Glycyl-glycyl-sarcosine has been characterized, revealing a trans planar first peptide linkage and a cis and appreciably non-planar second peptide link between Gly and sarcosine. This structural conformation suggests an extended conformation at the N-terminal part and a polyglycine-II type of conformation at the C-terminal part of the peptide (Subramanian & Parthasarathy, 2009).

Chemical Reactions and Properties

Glycyl-sarcosyl-sarcosine participates in molecular recognition and ligand switching reactions in the gas phase, demonstrating a preference for nitrogen-containing bases to switch out sarcosine and oxygen-containing bases to prefer glycylglycine. This specificity in molecular interactions highlights its potential for studying peptide interactions and stability (O’Hair & Vrkic, 2003).

Physical Properties Analysis

The physical properties of Glycyl-sarcosyl-sarcosine, particularly its transport characteristics in human intestinal epithelial (Caco-2) cells, have been extensively studied. It has been found that this peptide's transport from apical to basal surfaces is greatest when the apical medium is acidified, indicating the involvement of H(+)-coupled dipeptide transporters at both membrane faces of these cells (Thwaites, Brown, Hirst, & Simmons, 1993).

Chemical Properties Analysis

In the context of oligopeptides based on Glycyl-sarcosyl-sarcosine, such as Gly-Sar-Sar, it has been found to be an appropriate model for studying tripeptide transport across the rat intestinal membrane due to its stability and resistance to degradation. This stability and the resulting transport data contribute to a deeper understanding of peptide transport mechanisms and the structural features that facilitate or impede this process (Hong, Tanaka, Koyanagi, Shen, & Matsui, 2016).

Scientific Research Applications

  • Intestinal Transport Model : Gly-Sar-Sar is used as a model for studying intestinal transport of peptides. It is beneficial because it does not degrade during transport across the rat intestinal membrane, making it an appropriate model for tripeptides. This was studied using Caco-2 cell experiments, which revealed that oligopeptides based on Gly-Sar-Sar have lower transport abilities compared to Gly-Sar (Hong et al., 2016).

  • Prostate Cancer Progression : Sarcosine, an N-methyl derivative of glycine, was identified as a differential metabolite significantly increased during prostate cancer progression to metastasis. This suggests that Gly-Sar-Sar may have a role in the study of prostate cancer progression and could serve as a biomarker in clinical samples (Sreekumar et al., 2009).

  • Neuropharmacology : Sarcosine, a part of Gly-Sar-Sar, acts as a glycine transporter inhibitor and an NMDA receptor co-agonist. It has been studied for its therapeutic potential in schizophrenia, highlighting its clinical importance (Zhang et al., 2009).

  • Peptide Absorption in Ovine Omasal Epithelium : Studies on Gly-Sar-Sar absorption in ovine omasal epithelium suggest that peptides can be absorbed across this epithelium, involving both mediated and non-mediated mechanisms (McCollum & Webb, 1998).

  • Schizophrenia Treatment : Sarcosine (N-methylglycine), a type 1 glycine transporter inhibitor, has shown potential in treating schizophrenia. A meta-analysis explored its efficacy in schizophrenia, suggesting a treatment effect on overall clinical symptoms (Chang et al., 2020).

  • Determination in Cell Homogenates : A sensitive method for determining Gly-Sar in Caco-2 cell homogenates using hydrophilic interaction chromatography/tandem mass spectrometry was developed. This method is crucial for studying Gly-Sar uptake inhibition in cells (Sun et al., 2009).

  • Prostate Cancer Biomarker Development : Sarcosine's role in identifying significant prostate cancer has been researched, indicating its potential as a biomarker for prostate cancer detection (Schalken, 2010).

  • Fluorescent Levofloxacin Derivative for Analysis : Sarcosine was analyzed using a sensitive and selective method based on derivatizing it with a fluorescent reagent, indicating its applications in sensitive detection methods (Chung et al., 2015).

  • NMDA Receptor Co-Agonist Studies : The role of sarcosine as an NMDA receptor co-agonist and its difference from glycine in NMDAR-mediated effects have been explored, further indicating its relevance in neurological studies (Zhang et al., 2009).

  • Dipeptide Transport in Rat Renal Brush Border Membranes : Studies on dipeptide-proton cotransport in rat renal brush border membrane vesicles using Gly-Sar provided insights into the postnatal development of renal brush border membrane transport systems (Thirupathi et al., 1987).

  • Influence on Cognitive Function in Schizophrenia : Sarcosine's impact on cognitive function and neuronal and glial metabolites in schizophrenia patients has been investigated, showing its potential as an adjuvant in pharmacotherapy (Strzelecki et al., 2015).

Future Directions

: von Linde, T., Bajraktari-Sylejmani, G., Haefeli, W. E., Burhenne, J., Weiss, J., & Sauter, M. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Pharmaceutics, 13(7), 1019. Read more

: McCartney, F., & Gleeson, J. (Eds.). (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Pharmaceutics, 13(7), 1019. Read more

properties

IUPAC Name

(2S)-4-amino-2-[methyl-[2-(methylamino)acetyl]amino]-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-10-4-6(13)11(2)7(8(14)15)5(12)3-9/h7,10H,3-4,9H2,1-2H3,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJKXDVWKKVOHM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C(C(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N(C)[C@@H](C(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973410
Record name 4-Amino-2-[methyl(N-methylglycyl)amino]-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-sarcosyl-sarcosine

CAS RN

57836-11-0
Record name Glycyl-sarcosyl-sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057836110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-[methyl(N-methylglycyl)amino]-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyl-sarcosyl-sarcosine
Reactant of Route 2
Glycyl-sarcosyl-sarcosine
Reactant of Route 3
Glycyl-sarcosyl-sarcosine
Reactant of Route 4
Glycyl-sarcosyl-sarcosine
Reactant of Route 5
Reactant of Route 5
Glycyl-sarcosyl-sarcosine
Reactant of Route 6
Glycyl-sarcosyl-sarcosine

Citations

For This Compound
6
Citations
S Frølund, OC Marquez, M Larsen… - British journal of …, 2010 - Wiley Online Library
Background and purpose: δ‐Aminolevulinic acid (ALA) is used in cancer patients for photodynamic diagnosis or therapy. Oral administration of ALA has been used in patients with …
Number of citations: 51 bpspubs.onlinelibrary.wiley.com
TM Nisbet, JW Payne - Microbiology, 1979 - microbiologyresearch.org
… Glycyl-sarcosylsarcosine (Gly-Sar-Sar) and glycyl-sarcosyl-sarcosyl-sarcosine (Gly-Sar-Sar-Sar) were kindly provided by Dr S. Wilkinson, Wellcome Research Laboratories. All other …
Number of citations: 66 www.microbiologyresearch.org
VA Tutel'yan, VK Khavinson, VV Malinin - Bulletin of experimental biology …, 2003 - Springer
… including glycyl-glycyl, proline and hydroxyproline dipeptides, glycyl- sarcosine, carnosine, and tripeptide glycyl-sarcosyl-sarcosine, do not undergo complete intracellular hydrolysis …
Number of citations: 27 link.springer.com
DM MATTHEWS - 1983 - portlandpress.com
… the ability of hamster small intestine to accumulate against an apparent electrochemical gradient the hydrolysis-resistant peptides glycylsarcosine (Gly-Sar), glycyl-sarcosyl-sarcosine (…
Number of citations: 33 portlandpress.com
P Langguth, V Bohner, J Biber… - Journal of pharmacy and …, 1994 - academic.oup.com
Intestinal metabolism and transport of the pentapeptide metkephamid (Tyr-d-Ala-Gly-Phe-N-Me-Met-NH 2 ) were studied using isolated brush-border membranes from the rat. Analysis …
Number of citations: 30 academic.oup.com
EE Sterchi - 1978 - eprints.keele.ac.uk
… There are some reports of glycyl-sarcosyl-sarcosine and $-alanyl-glycyl-glycine being taken up actively (Addison et al 1974) and Evered and Wass (1970) found that glutathione (y-Glu-…
Number of citations: 4 eprints.keele.ac.uk

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